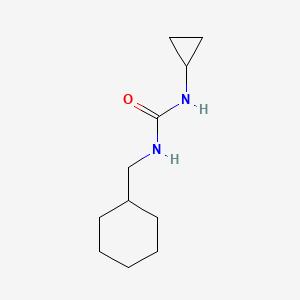![molecular formula C11H12Cl2N2O B7504136 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCPMU belongs to the class of urea-based compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme, soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid mediators that have various biological effects. By inhibiting the activity of sEH, this compound increases the levels of EETs, which may contribute to its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to reduce blood pressure and have cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea in lab experiments is its specificity for sEH inhibition. This compound has been shown to selectively inhibit sEH without affecting other enzymes. Additionally, this compound has been shown to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research related to 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea. One area of research is the development of more potent and selective sEH inhibitors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biological effects. Furthermore, this compound may have potential therapeutic applications in various diseases, and further studies are needed to explore its potential clinical use.
Méthodes De Synthèse
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea can be synthesized using a multi-step process. The first step involves the reaction of 2,4-dichlorobenzylamine with cyclopropyl isocyanate to form the intermediate compound, 1-cyclopropyl-3-(2,4-dichlorobenzyl)urea. The intermediate compound is then treated with hydroxylamine hydrochloride to form this compound.
Applications De Recherche Scientifique
1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various biological effects and has been used in studies related to cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and has been used in studies related to breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects and has been used in studies related to rheumatoid arthritis and asthma. Additionally, this compound has been shown to have neuroprotective effects and has been used in studies related to Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c12-8-2-1-7(10(13)5-8)6-14-11(16)15-9-3-4-9/h1-2,5,9H,3-4,6H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYBTEHNHAJFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504057.png)
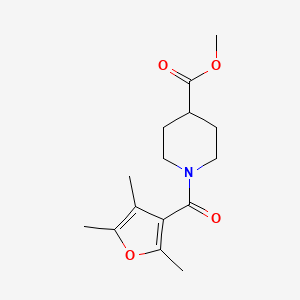
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B7504071.png)
![(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl 2-(1H-indol-3-yl)acetate](/img/structure/B7504074.png)
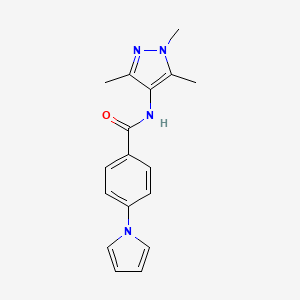
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-ethoxybenzoate](/img/structure/B7504089.png)
![[2-[Cyclohexyl-(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 3-fluorobenzoate](/img/structure/B7504097.png)

![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
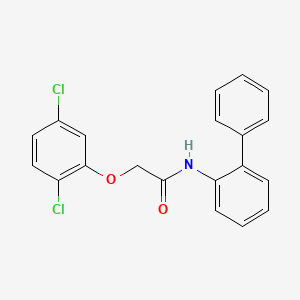
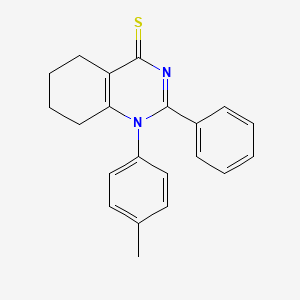
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7504120.png)
![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
